molecular formula C20H22ClN5O2S B3002319 7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893924-07-7

7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3002319
CAS RN: 893924-07-7
M. Wt: 431.94
InChI Key: ZIQOJIAZZJIBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also has additional functional groups attached to the pyrimidine ring, which would influence its properties and reactivity.

Scientific Research Applications

Neuroprotective Agent

Pyrimidine derivatives have been studied for their neuroprotective properties, particularly in the treatment of neurodegenerative diseases. The structural similarity of the compound to known neuroprotective pyrimidine hybrids suggests potential applications in mitigating neuronal damage and promoting recovery after traumatic brain injury or stroke .

Anti-neuroinflammatory Agent

The anti-inflammatory properties of pyrimidine derivatives make them candidates for addressing neuroinflammation, which is a common pathological feature in disorders like Alzheimer’s and Parkinson’s disease. The compound could be evaluated for its efficacy in reducing inflammatory markers in the central nervous system .

Antioxidant Activity

Oxidative stress is implicated in various diseases, and compounds that can mitigate this stress are valuable. Pyrimidine derivatives have shown antioxidant activity, suggesting that this compound could help in reducing oxidative damage in cells .

Antimicrobial Potential

Compounds with a pyrimidine backbone have demonstrated antimicrobial properties. This suggests that the compound could be developed into treatments targeting bacterial infections, with the potential for specificity based on the unique substituents of the molecule .

Antitumor Activities

The structural features of pyrimidine derivatives have been associated with antitumor activities. Research into the compound’s interaction with cancer cell lines could reveal its potential as a chemotherapeutic agent .

Enzyme Inhibition

Pyrimidine derivatives have been used to inhibit specific enzymes, such as acetylcholinesterase. This compound could be explored for its enzyme inhibitory activity, which has implications for treating diseases like myasthenia gravis .

Antiparasitic Applications

The compound’s potential to disrupt the life cycle of parasites could be investigated, offering a new avenue for antiparasitic drug development. This application would be particularly relevant in the context of diseases like malaria and leishmaniasis .

Molecular Docking Studies

Molecular docking studies can predict how the compound interacts with various biological targets. This computational approach could help in understanding the compound’s potential binding affinities and guide the design of more effective drugs .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds can vary greatly depending on their structure. Some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Future Directions

Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

properties

IUPAC Name

7-(3-chlorophenyl)-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O2S/c1-24-17-15(19(27)25(2)20(24)28)18(29-11-10-26-8-3-4-9-26)23-16(22-17)13-6-5-7-14(21)12-13/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQOJIAZZJIBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)SCCN4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.